molecular formula C21H17ClN2O4 B11019979 1-(2-chlorobenzyl)-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide

1-(2-chlorobenzyl)-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide

Cat. No.: B11019979
M. Wt: 396.8 g/mol
InChI Key: UJRPBQQPTADKMU-UHFFFAOYSA-N
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Description

1-(2-chlorobenzyl)-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide is a complex organic compound that features a pyrrolidine ring, a chlorobenzyl group, and a chromenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chlorobenzyl)-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide typically involves multiple steps:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as a γ-lactam.

    Introduction of the Chlorobenzyl Group: This step often involves a nucleophilic substitution reaction where a chlorobenzyl halide reacts with the pyrrolidine ring.

    Attachment of the Chromenyl Moiety: This is usually done via an amide coupling reaction, where the chromenyl carboxylic acid reacts with the amine group on the pyrrolidine ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(2-chlorobenzyl)-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the pyrrolidine ring or the chromenyl moiety.

    Reduction: Reduction reactions can target the carbonyl groups present in the structure.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom in the chlorobenzyl group.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe to study biological pathways involving pyrrolidine and chromenyl derivatives.

    Medicine: Due to its structural features, it might exhibit pharmacological activities such as anti-inflammatory or anticancer properties.

    Industry: It could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which 1-(2-chlorobenzyl)-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide exerts its effects would depend on its specific application. In a medicinal context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of specific enzymes or binding to receptor sites, leading to downstream biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its combination of a pyrrolidine ring, a chlorobenzyl group, and a chromenyl moiety. This unique structure may confer specific biological activities or chemical reactivity that are not observed in simpler analogs.

Properties

Molecular Formula

C21H17ClN2O4

Molecular Weight

396.8 g/mol

IUPAC Name

1-[(2-chlorophenyl)methyl]-5-oxo-N-(2-oxochromen-6-yl)pyrrolidine-3-carboxamide

InChI

InChI=1S/C21H17ClN2O4/c22-17-4-2-1-3-14(17)11-24-12-15(10-19(24)25)21(27)23-16-6-7-18-13(9-16)5-8-20(26)28-18/h1-9,15H,10-12H2,(H,23,27)

InChI Key

UJRPBQQPTADKMU-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)CC2=CC=CC=C2Cl)C(=O)NC3=CC4=C(C=C3)OC(=O)C=C4

Origin of Product

United States

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